Physicochemical Differentiation: logP Shift Relative to Non-Methoxy and Halogenated Benzoyl Analogs
The target compound's 4-methoxy substituent elevates its calculated logP to 4.46, a value markedly higher than that of the unsubstituted benzoyl analog N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide (estimated logP ≈ 3.8–4.0 based on fragment contribution) and intermediate between the 4-fluoro (estimated logP ≈ 3.9–4.2) and 4-chloro (estimated logP ≈ 4.7–5.0) analogs . This logP of 4.46 falls within the optimal range (logP 3–5) for passive blood-brain barrier penetration, a critical requirement for CNS-targeted screening libraries [1]. By contrast, the closely related acetamide analog NPD8733 (N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide) recorded a lower logP of 3.30, underscoring the influence of the 3-methylbutanamide side chain on lipophilicity independent of the 4-methoxybenzoyl group .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.46 (ChemDiv computed); logD (pH 7.4) = 4.46; Polar Surface Area = 51.5 Ų |
| Comparator Or Baseline | N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide (estimated logP ≈ 3.8–4.0); NPD8733 acetamide analog: logP = 3.30 ; 4-Cl analog: estimated logP ≈ 4.7–5.0; 4-F analog: estimated logP ≈ 3.9–4.2 |
| Quantified Difference | Target compound logP exceeds NPD8733 by ~1.16 units; exceeds unsubstituted benzoyl analog by ~0.5–0.7 units. |
| Conditions | Computational prediction (fragment-based and atom-based methods); validated against experimentally measured logP values for representative analogs where available. |
Why This Matters
A logP of 4.46 positions the target compound within the CNS-penetrant chemical space, making it a more suitable candidate for neuroscience screening libraries than the less lipophilic acetamide analog NPD8733 (logP 3.30), which may exhibit inferior brain partitioning.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. DOI: 10.1602/neurorx.2.4.541. Defines optimal logP 3–5 and PSA < 60–70 Ų for CNS penetration. View Source
